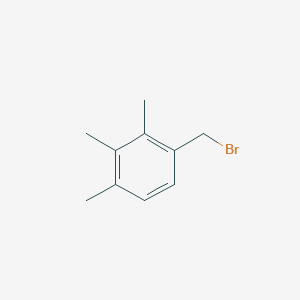

1-(Bromomethyl)-2,3,4-trimethylbenzene

説明

1-(Bromomethyl)-2,3,4-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups and a bromomethyl functional group. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromomethyl (-CH₂Br) moiety. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.12 g/mol.

Key structural insights include:

- NMR Characterization: The bromomethyl group produces a singlet at 5.09 ppm in the $ ^1H $ NMR spectrum, confirming its successful incorporation into the aromatic framework .

- Elemental Analysis: Found values (C: 71.33%, H: 3.79%) align closely with theoretical calculations (C: 71.04%, H: 4.08%), validating purity .

- Synthetic Utility: It serves as a precursor for advanced intermediates, such as imidazolium salts and selones, through nucleophilic substitution reactions .

特性

分子式 |

C10H13Br |

|---|---|

分子量 |

213.11 g/mol |

IUPAC名 |

1-(bromomethyl)-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 |

InChIキー |

FJVNGXCGSWJLTJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)CBr)C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Reactivity in Alkylation Reactions

- This compound : Reacts with nucleophiles (e.g., imidazoles) to form stable salts. The steric hindrance from adjacent methyl groups may slow reactivity compared to less-substituted analogs .

- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene : Exhibits enhanced reactivity due to three bromomethyl groups, enabling rapid trifunctional alkylation. However, derived imidazolium salts (e.g., 3a ) are hygroscopic, limiting their practicality .

- 4-(Bromomethyl)benzaldehyde : The aldehyde group participates in orthogonal reactions (e.g., azide-alkyne cycloaddition), offering versatility in synthesizing heterocycles .

Stability and Crystallinity

- Stability : While this compound is stable under ambient conditions, trisubstituted analogs like 3a (imidazolium salts) are hygroscopic, necessitating anhydrous handling .

- Crystallinity : Selenium derivatives (e.g., tris-imidazole selones 4a–f ) exhibit excellent crystallinity, facilitating structural confirmation via XRD, unlike simpler bromomethylated aromatics .

Key Research Findings

NMR Spectral Differentiation : The bromomethyl group in this compound is identifiable by a singlet at 5.09 ppm , distinct from vinyl-bromine signals in analogs like 2g (δ 6.60–7.60 ppm for aromatic/vinyl protons) .

Elemental Analysis Consistency : Found C/H values for bromomethylated aromatics typically deviate <1% from theoretical values, ensuring reliable structural confirmation .

Hygroscopicity Challenges: Trisubstituted bromomethyl compounds (e.g., 3a) require careful storage, whereas monosubstituted derivatives are more robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。